13-Methylpentadecanoic acid

描述

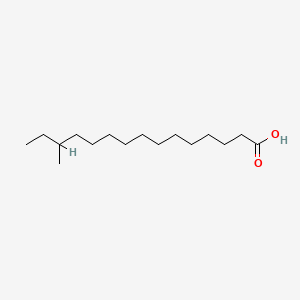

13-Methylpentadecanoic acid is a methyl-branched fatty acid with the chemical formula C16H32O2. It is also known as anteisopalmitic acid. This compound is characterized by a methyl group attached to the thirteenth carbon of the pentadecanoic acid chain. It is a saturated fatty acid and is found in various natural sources, including certain bacteria and plants .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 13-methylpentadecanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of pentadecanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester intermediate .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific bacterial strains that naturally produce this compound. The bacteria are cultured in a controlled environment, and the fatty acids are extracted and purified using various chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

Oxidation: Ketones or alcohols.

Reduction: Alcohols.

Substitution: Halogenated fatty acids.

科学研究应用

Overview

13-Methylpentadecanoic acid, also known as anteisopalmitic acid, is a methyl-branched fatty acid with the molecular formula CHO. It is characterized by a methyl group at the thirteenth carbon of the pentadecanoic acid chain. This compound has garnered interest in various fields, including chemistry, biology, medicine, and industry due to its unique structural properties and biological activities.

Chemical and Biochemical Properties

This compound is a saturated fatty acid that plays significant roles in metabolic processes. It is involved in lipid metabolism and has been identified as a metabolite in various organisms, including mammals and the model organism Caenorhabditis elegans . Its biochemical properties enable it to interact with enzymes involved in fatty acid metabolism, such as fatty acid synthase and elongases .

Chemistry

- Reference Standard : this compound is commonly used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids. Its distinct structure allows for precise identification and quantification in complex mixtures .

Biology

- Microbial Metabolism : Research has focused on understanding its role in the metabolism of certain bacteria, where it can influence microbial community dynamics . Studies have shown that it can affect cell signaling pathways and gene expression, contributing to cellular metabolism .

- Fatty Acid Phenotyping : In agricultural research, it has been used to analyze branched-chain fatty acids in milk from Holstein cows, providing insights into how forage content impacts fatty acid profiles .

Medicine

- Potential Biomarker : Ongoing research is exploring the potential of this compound as a biomarker for various diseases. Its presence in biological samples may provide insights into metabolic disorders or other health conditions .

Industry

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals due to its unique properties. It serves as an additive in lubricants and cosmetics, enhancing product performance .

- Fermentation Production : Industrially, this compound can be produced through fermentation processes using specific bacterial strains that naturally synthesize this compound .

Case Studies

Several case studies highlight the applications of this compound:

作用机制

The mechanism of action of 13-methylpentadecanoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various biochemical pathways. The molecular targets include enzymes involved in fatty acid metabolism and membrane-associated proteins .

相似化合物的比较

14-Methylpentadecanoic acid: Similar in structure but with the methyl group attached to the fourteenth carbon.

Pentadecanoic acid: Lacks the methyl group, making it a straight-chain fatty acid.

Isohexadecanoic acid: Another branched fatty acid with a different branching pattern.

Uniqueness: 13-Methylpentadecanoic acid is unique due to its specific branching at the thirteenth carbon, which imparts distinct physical and chemical properties. This branching influences its melting point, solubility, and reactivity compared to straight-chain and other branched fatty acids .

生物活性

13-Methylpentadecanoic acid, also known as anteisopalmitic acid, is a branched-chain saturated fatty acid with the molecular formula C16H32O2. It is characterized by a methyl group located on the thirteenth carbon of the pentadecanoic acid chain. This compound has garnered attention due to its potential biological activities, particularly in lipid metabolism and anticancer properties.

Research indicates that this compound plays a significant role in lipid metabolism by interacting with various enzymes involved in fatty acid oxidation. It has been shown to inhibit specific enzymes, thereby regulating lipid profiles and influencing cellular processes related to metabolism.

Cellular Effects:

- Signal Pathways: The compound modulates critical signaling pathways such as the MAPK pathway, which is essential for cell proliferation and apoptosis.

- Gene Expression: It affects gene expression related to metabolic processes, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines by down-regulating the AKT signaling pathway, which is often dysregulated in cancer .

Case Studies

- T Cell Lymphomas:

- Bladder Cancer:

The biochemical properties of this compound include:

- Fatty Acid Composition: It is categorized as a branched-chain fatty acid (BCFA), which constitutes approximately 2% of bovine milk fatty acids. BCFAs are known for their anti-inflammatory properties .

- Metabolite Role: It serves as a metabolite in organisms such as Caenorhabditis elegans and mammals, indicating its biological relevance across species .

Table 1: Comparison of Biological Activities of this compound

| Activity Type | Mechanism | Effect on Cells |

|---|---|---|

| Lipid Metabolism | Enzyme inhibition | Regulates lipid profiles |

| Apoptosis | Down-regulation of p-AKT | Induces programmed cell death |

| Anti-inflammatory | Modulation of signaling pathways | Reduces inflammation |

Table 2: Summary of Case Studies Involving this compound

| Study Focus | Cell Type | Key Findings |

|---|---|---|

| T Cell Lymphomas | Tumor Cells | Inhibits growth via p-AKT down-regulation |

| Bladder Cancer | Human Bladder Cells | Induces apoptosis through mitochondrial pathways |

常见问题

Basic Questions

Q. What synthetic routes are available for 13-methylpentadecanoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound can be achieved via cross-coupling reactions. For example, using 10-bromodecanoic acid as a precursor, a Grignard reagent (e.g., 1-bromobutane) is introduced under THF and CuCl₂/LiCl catalysis to form the branched chain . Post-synthetic steps include reduction (e.g., SnCl₂/ethyl diazoacetate) and purification via column chromatography . Optimization involves adjusting catalyst ratios (e.g., CuCl₂:LiCl at 1:1.5), reaction temperature (60–80°C), and solvent choice (NMP for improved solubility). Yield improvements (>80%) are achievable by minimizing side reactions through inert atmosphere conditions and slow reagent addition .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for purity assessment (≥99% purity) . Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to identify methyl branching at C13 (δ ~0.8–1.2 ppm for methyl protons) and mass spectrometry (MS) for molecular ion verification (m/z 256.4 for [M-H]⁻) . High-resolution MS (HRMS) and infrared spectroscopy (IR) can further validate functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹) .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

- Methodological Answer : The compound is non-hazardous under GHS classification . Store at 2–8°C in airtight, amber vials to prevent oxidation. For long-term stability (>2 years), dissolve in ethanol (1 mg/mL) and aliquot to avoid freeze-thaw cycles. Avoid exposure to strong acids/bases, which may hydrolyze the carboxylic acid group .

Advanced Research Questions

Q. What experimental designs are critical for studying this compound’s role in lipid metabolism within bovine models?

- Methodological Answer : In Holstein cows, dietary interventions (e.g., high-forage vs. low-forage diets) are paired with milk fat sampling to assess branched-chain fatty acid (BCFA) production . Use gas chromatography-mass spectrometry (GC-MS) to quantify this compound levels in lipid extracts. Control variables include feed composition (fiber vs. starch content), lactation stage, and animal age. Statistical analysis (e.g., PCA) can differentiate diet-induced BCFA profiles .

Q. How can contradictory findings regarding this compound’s anticancer activity be resolved?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., cytotoxicity vs. inertness) may arise from cell line specificity or concentration thresholds . Perform dose-response assays (0.1–100 µM) across multiple cancer models (e.g., MCF-7, HeLa). Combine with metabolomic profiling (LC-MS) to identify downstream lipid mediators. Validate mechanisms using siRNA knockdown of fatty acid uptake transporters (e.g., CD36) .

Q. What strategies are effective for investigating this compound’s interaction with lipid bilayers or proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics with membrane proteins (e.g., GPCRs). Prepare lipid vesicles containing this compound (5–20 mol%) and monitor structural changes via fluorescence anisotropy or cryo-EM . For computational studies, perform molecular dynamics simulations (GROMACS) to model methyl branching effects on membrane fluidity .

Q. Methodological Considerations

Q. How can isotopic labeling (e.g., deuterium) enhance metabolic tracing of this compound?

- Methodological Answer : Incorporate deuterium at the methyl branch via Grignard reactions using deuterated alkyl halides (e.g., 1-bromo-[²H₉]-butane) . Purify labeled compounds using reverse-phase HPLC and confirm isotopic purity via MS. Apply in tracer studies (e.g., ¹³C-glucose cotreatment) to map incorporation into cellular phospholipids via LC-MS/MS .

Q. What quality control measures are essential for producing this compound as an analytical standard?

- Methodological Answer : Ensure batch-to-batch consistency by validating purity (GC ≥99%), moisture content (<0.1% via Karl Fischer titration), and residual solvents (e.g., <50 ppm THF) . Certify reference materials via inter-laboratory validation (ISO 17034) and provide detailed spectral data (NMR, MS) for user verification .

Q. Data Conflict Resolution

Q. How should researchers address variability in this compound quantification across different analytical platforms?

- Methodological Answer : Calibrate instruments using certified standards (e.g., NIST reference materials) . Harmonize extraction protocols (e.g., Folch method for lipid isolation) to minimize matrix effects. Perform cross-validation between GC-FID and LC-MS platforms using Bland-Altman analysis to identify systematic biases .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₂O₂ | |

| CAS Number | 20121-96-4 | |

| GC Purity | ≥99% | |

| Storage Temperature | 2–8°C | |

| Key NMR Shift (¹³C, methyl) | δ 19.5–22.0 ppm |

属性

IUPAC Name |

13-methylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWASUAHHCLARMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942151 | |

| Record name | 13-Methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20121-96-4 | |

| Record name | Anteisohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20121-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 13-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。